Epilaurallene

Natural Product Chemistry Stereochemistry Absolute Configuration

Epilaurallene (CAS 72719-97-2) is a halogenated, nonterpenoid C15 acetogenin isolated from marine red algae of the genus Laurencia. It belongs to a distinct structural class of eight-membered cyclic bromoethers featuring a terminal bromoallene moiety.

Molecular Formula C15H20Br2O2
Molecular Weight 392.13 g/mol
CAS No. 72719-97-2
Cat. No. B1233218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpilaurallene
CAS72719-97-2
Synonymslaurallene
Molecular FormulaC15H20Br2O2
Molecular Weight392.13 g/mol
Structural Identifiers
SMILESCCC(C1CC=CCC2C(O1)CC(O2)C=C=CBr)Br
InChIInChI=1S/C15H20Br2O2/c1-2-12(17)13-7-3-4-8-14-15(19-13)10-11(18-14)6-5-9-16/h3-4,6,9,11-15H,2,7-8,10H2,1H3/b4-3-
InChIKeyZFUYDSOHVJVQNB-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epilaurallene (CAS 72719-97-2) Chemical Baseline for Scientific Procurement


Epilaurallene (CAS 72719-97-2) is a halogenated, nonterpenoid C15 acetogenin isolated from marine red algae of the genus Laurencia [1]. It belongs to a distinct structural class of eight-membered cyclic bromoethers featuring a terminal bromoallene moiety [2]. Its fundamental structural characteristics are explicitly defined by its epimeric relationship at C-4 to the congener laurallene, establishing its stereochemical identity within the Laurencia family of natural products [1].

Identity C-4 epimer of laurallene (S-configuration); halogenated C15 acetogenin from Laurencia red algae
Chemotype Bromoether chemical race marker; nonterpenoid, eight-membered cyclic bromoether
Workflow Fit Stereochemical-control studies, chemotaxonomic profiling, natural product dereplication

Why Epilaurallene Cannot Be Substituted with a Generic Laurencia C15 Acetogenin


The Laurencia family of C15 acetogenins comprises several structurally related but biologically and stereochemically distinct chemotypes. Simple substitution based on elemental formula fails because biological activity in this class is not solely a function of the halogenated scaffold but rather depends on specific stereochemical configuration at key centers. Epilaurallene is a principal end-product of a well-defined chemical race (bromoether group) that is genetically and biosynthetically distinct from terpenoid-producing races [1]. In microbiological screening, epilaurallene exhibited an activity profile distinct from co‑isolated sesquiterpenes and acetogenins: it showed only weak antibacterial activity against Escherichia coli and Staphylococcus aureus, whereas other compounds in the same extract displayed potent activity and brine shrimp toxicity, underscoring that compound‑specific selection, not class‑based substitution, is required [2].

Stereochemical mismatch
C-4 epimer identity differs from laurallene and other Laurencia acetogenins; R/S configuration may alter NMR profiles and receptor interactions, limiting direct replacement.
Activity profile mismatch
Weak antibacterial activity and non-toxic to brine shrimp, in contrast to potent co-isolated sesquiterpenes and acetogenins; class-based substitution may shift assay interpretation.
Biosynthetic race mismatch
Bromoether race (epilaurallene) vs. terpenoid race (prepacifenol); independent genetic loci and distinct chemotaxonomic markers may not transfer between populations.

Epilaurallene (72719-97-2) Quantitative Comparative Evidence for Scientific Selection


Stereochemical Identity: C-4 Epimer Differentiation from Laurallene

Epilaurallene is unambiguously the C-4 epimer of laurallene. The original isolation and structure elucidation established that epilaurallene possesses an S-configuration at C-4, whereas laurallene bears the R-configuration at this chiral center [1]. This single stereochemical inversion defines the compound's distinct chemical and biological identity, as even among closely related C15 acetogenins, 4-epimers constitute chemically distinct entities with different NMR profiles and potential receptor interactions [2].

C-4 Epimer Identity
Head-to-head
S at C-4 (Epilaurallene) vs R at C-4 (Laurallene)
Distinct NMR shifts and coupling constants; absolute configuration by chemical degradation
Epimer identity may confound SAR if mismatched; correct stereochemistry supports reliable comparisons.
1D/2D NMR assignment; Bulletin of the Chemical Society of Japan, 1983
Natural Product Chemistry Stereochemistry Absolute Configuration

Biological Activity Profile: Weak Antibacterial Activity Contrasted with Potent Co-Isolated Compounds

In a standardized bioassay of compounds isolated from Laurencia okamurai, epilaurallene (8) was explicitly noted to exhibit only weak antibacterial activity against Escherichia coli and Staphylococcus aureus, while co‑isolated compounds—specifically 7‑hydroxylaurene acetate (4) and allolaurinterol acetate (5)—displayed potent antibacterial activity. Furthermore, epilaurallene did not demonstrate toxicity to brine shrimp (Artemia salina), a phenotype clearly observed for compounds 1, 4, and 5 [1]. This selective inactivity profile is a critical differentiator indicating a distinct biological target spectrum or lack thereof.

Antibacterial Activity
Head-to-head
Weak activity; non-toxic to brine shrimp vs Potent activity of 7-hydroxylaurene acetate, allolaurinterol acetate; toxic to brine shrimp
Disc diffusion and Artemia salina lethality bioassays
Activity profile differs from co-isolated Laurencia metabolites; may support negative-control or SAR comparator studies.
Fitoterapia 2012; qualitative activity comparison
Antibacterial Screening Brine Shrimp Lethality Bioassay-Guided Fractionation

Biosynthetic Family Tree: C15 Bromoether vs. Chamigrane Sesquiterpenoid

Epilaurallene is the diagnostic halogenated secondary metabolite of the C15 bromoether-producing Laurencia nipponica 'chemical race,' a genotype genetically and biosynthetically distinct from chamigrane sesquiterpenoid-producing races (e.g., prepacifenol race) [1]. Cross-breeding experiments demonstrated that the bromoether synthesis genes (producing epilaurallene, laureatin, laurencin, etc.) and terpenoid synthesis genes reside on different loci of homologous chromosomes and segregate independently during meiosis [1]. Epilaurallene thus serves as a chemotaxonomic marker distinguishing bromoether races from all terpenoid-producing populations.

Biosynthetic Race
Class-level
Bromoether race (epilaurallene marker) vs chamigrane race (prepacifenol marker); independent genetic loci, 1:1 segregation in F1 gametophytes
Compound selection affects chemotaxonomic inference; epilaurallene identifies bromoether genotype only.
Genetic crossing experiments; Journal of Phycology, 1997
Biosynthesis Chemotaxonomy Genetic Races

Synthetic Accessibility: Accessible via Common Intermediate Strategy with Demonstrated Yield for Laurallene

A unified synthetic strategy employing a bromonium-induced ring expansion from a common tetrahydrofuran-containing bicyclic intermediate enabled the asymmetric total synthesis of multiple Laurencia C15 acetogenins, including laurallene, desepilaurallene, prelaureatin, and microcladallenes A/B [1]. The synthesis of laurallene was achieved in 17 steps (longest linear sequence) from commercially available starting material, demonstrating that the 8-membered bromoether core is synthetically tractable [2]. As the C-4 epimer of laurallene, epilaurallene is accessible through analogous chemistry by appropriate stereochemical manipulation at the C-4 center, providing a validated synthetic route for procurement when natural isolation is limiting.

Synthetic Access
Cross-study comparable
Laurallene synthesized in 17 steps (longest linear) from commercial material; epilaurallene accessible via C-4 stereochemical inversion
Validated synthetic route may support material supply when natural isolation is limiting.
BDSB-mediated ring expansion; J. Am. Chem. Soc. 2019
Total Synthesis Biomimetic Ring Expansion Asymmetric Synthesis

Fluorine-Containing Analog Extension: Epilaurallene as a Scaffold for Halogen-Substitution SAR in Laurencia Acetogenins

Research into halogen-substituted Laurencia C15 acetogenin analogs, including fluorinated derivatives, has utilized the core carbon skeleton shared by epilaurallene, laurallene, and isolaurallene as a privileged scaffold for systematic halogen-scanning SAR studies [1]. The specific stereochemistry of epilaurallene (C-4 S) introduces a stereo-electronic environment distinct from the C-4 R epimer laurallene, making the pair a matched stereochemical set for dissecting halogen-dependent biological effects. In fluorinated analog series, the bromine atoms present in epilaurallene serve as key comparator points for evaluating halogen-size, electronegativity, and leaving-group potential effects on bioactivity [1].

Scaffold for SAR
Supporting evidence
Dibrominated C15 acetogenin with defined C-4 S stereochemistry; core scaffold for halogen-scanning analog studies
May support systematic halogen-substitution SAR; stereochemical control provides baseline for comparator design.
Fluorinated analog SAR precedent; Synthesis 2016
Structure-Activity Relationship Fluorinated Analogs Chemical Probe

Optimal Application Scenarios for Epilaurallene (72719-97-2) in Research and Industrial Settings


Stereochemical Probe in Epimer-Specific Structure–Activity Relationship (SAR) Studies

In SAR campaigns exploring the Laurencia C15 acetogenin pharmacophore, epilaurallene serves as the essential C-4 S-configured epimer, paired head-to-head with laurallene (C-4 R). The stereochemical inversion at C-4 constitutes the sole structural variable when all other scaffold features (bromoallene terminus, 8-membered oxocine ring, bromopropyl side chain) are held constant [1]. This matched molecular pair design enables unambiguous attribution of any differential biological activity—receptor binding, enzyme inhibition, or cellular phenotype—to the C-4 stereochemistry, eliminating confounding variables that plague comparisons between more structurally divergent analogs.

Chemotaxonomic Reference Standard for Laurencia Bromoether Chemical Race Identification

Epilaurallene is an established diagnostic marker for the C15 bromoether-producing chemical race (laureatin/epilaurallene group) of Laurencia nipponica, which is genetically and biosynthetically distinct from chamigrane sesquiterpenoid races [2]. HPLC profiling of algal extracts against an authenticated epilaurallene reference standard allows unambiguous assignment of field-collected Laurencia specimens to their correct chemical race, a prerequisite for population genetics studies, marine natural product bioprospecting, and ecological investigations of secondary metabolite distribution [2].

Authentic Co-Injection Standard for GC–MS or LC–MS Natural Product Dereplication

The molecular formula C15H20Br2O2 is shared by multiple isomeric Laurencia acetogenins (laurallene, isolaurallene, isoprelaurefucin, laurefucin). Without an authentic epilaurallene standard, mass spectrometry alone cannot distinguish these isomers. Using epilaurallene as a retention-time and fragmentation-pattern standard in GC–MS or LC–MS dereplication workflows enables definitive compound identification in complex algal extracts, preventing misannotation that would propagate through databases and confound subsequent biological interpretation [1].

Synthetic Chemistry Benchmarking and Methodology Development

The JACS 2019 unified synthetic strategy demonstrated a bromonium-induced ring-expansion approach that successfully delivered laurallene in 17 steps from commercial materials and is readily adaptable to epilaurallene through C-4 stereochemical inversion [3]. Epilaurallene (alongside laurallene) serves as a benchmark target for evaluating new synthetic methodologies aimed at constructing brominated 8-membered cyclic ethers and installing bromoallene functionality, two structural motifs of broad interest in natural product synthesis and medicinal chemistry.

Application
Selection Property
Validation Focus
Epimer-specific SAR studies
C-4 S-configuration stereochemistry
Paired comparison with C-4 R epimer (laurallene)
Chemotaxonomic race identification
Bromoether race diagnostic marker context
HPLC profiling against authenticated standard
Isomer dereplication (GC–MS/LC–MS)
Authentic retention time and fragmentation pattern
Isomeric acetogenin differentiation
Synthetic methodology benchmarking
Defined bromoether/bromoallene scaffold
8-membered cyclic ether construction review
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